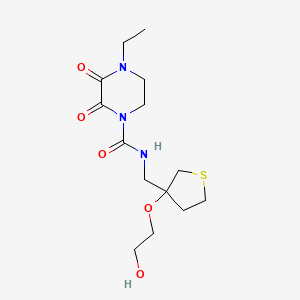
2,3-Dibromo-6-methyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-6-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H4Br2N2O2 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a pyridine ring
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-6-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (29592) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitropyridines are known to undergo various chemical reactions, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature (room temperature) and physical form (powder) may affect its stability . Additionally, the compound’s interaction with other substances in its environment may influence its action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-methyl-5-nitropyridine typically involves the bromination of 6-methyl-5-nitropyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in a pure form.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Reduction Products: The primary product of reduction is 2,3-dibromo-6-methyl-5-aminopyridine.
Aplicaciones Científicas De Investigación
2,3-Dibromo-6-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
- 2,5-Dibromo-3-nitropyridine
- 2,3-Dibromo-5-nitropyridine
- 2,6-Dibromo-3-nitropyridine
Comparison: 2,3-Dibromo-6-methyl-5-nitropyridine is unique due to the specific positioning of the bromine atoms and the methyl group on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes compared to other dibromo-nitropyridine derivatives. The presence of the methyl group can also affect its physical and chemical properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2,3-dibromo-6-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNSLLGYJIJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)


![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)

![2-(3,4-Dimethylphenyl)-N-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2847589.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2847590.png)

![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)
